but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid
CAS No.:
Cat. No.: VC16024174
Molecular Formula: C29H29F3N2O6
Molecular Weight: 558.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H29F3N2O6 |
|---|---|
| Molecular Weight | 558.5 g/mol |
| IUPAC Name | but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C25H25F3N2O2.C4H4O4/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32;5-3(6)1-2-4(7)8/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32);1-2H,(H,5,6)(H,7,8) |
| Standard InChI Key | GYRUZXFUFGWTAG-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Introduction
The compound but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid is a complex organic molecule that combines the structural features of but-2-enedioic acid (commonly known as maleic acid) with a highly substituted phenyl group. This compound is characterized by its intricate arrangement of fluorine atoms and a tetrahydropyridoindole moiety, indicating potential for diverse biological activity.
Biological Activity and Potential Applications
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Pharmaceutical Applications: Compounds with similar structures, such as (E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid, have been explored as selective estrogen receptor downregulators (SERDs) for treating estrogen receptor-positive breast cancer .
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Biological Interactions: Research into the interactions of this compound with specific receptors or enzymes could reveal insights into its therapeutic potential, particularly in drug development and metabolic engineering.
Synthesis and Chemical Reactions
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Synthetic Routes: Specific synthetic routes would depend on the desired stereochemistry and functionalization patterns. The synthesis typically involves complex organic reactions to introduce the fluorine atoms and the tetrahydropyridoindole moiety.
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Reactivity with Nucleophiles: The compound's ability to form stable addition products with nucleophiles makes it useful in organic synthesis and materials science.
Comparison with Similar Compounds
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